molecular formula C132H128Cl2N4P4Ru2+2 B8074908 Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Cat. No.: B8074908
M. Wt: 2167.4 g/mol
InChI Key: GSKMGDHXORMPMV-CIFOXICJSA-L
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Description

This ruthenium(II) complex is a chiral catalyst pivotal in asymmetric hydrogenation and other enantioselective transformations. Its structure features a ruthenium center coordinated by two chloride ligands, a chiral bisphosphine ligand (S-XylBINAP), and a chiral diamine ligand (S,S-DPEN). The XylBINAP ligand consists of two naphthyl groups substituted with di(3,5-xylyl)phosphine moieties, introducing significant steric bulk and electron-donating properties. The S,S-DPEN ligand provides additional chirality and nitrogen donor sites, stabilizing the metal center and modulating reactivity. The compound’s CAS number is 220114-38-5 (synonym in ), with a molecular formula of C₆₆H₆₄Cl₂N₂P₂Ru and a molecular weight of 1119.15 g/mol . It is air-sensitive and typically stored under inert conditions .

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(1S,2S)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C52H48P2.2C14H16N2.2ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*9-32H,1-8H3;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..00..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMGDHXORMPMV-CIFOXICJSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H128Cl2N4P4Ru2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2167.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), commonly referred to as RuCl2[(S)-xylbinap][(S,S)-daipen], is a complex organometallic compound that has garnered attention for its potential biological activities. This compound belongs to a class of ruthenium-based catalysts and has been studied for its applications in asymmetric catalysis and medicinal chemistry.

  • Molecular Formula : C₆₆H₆₄Cl₂N₂P₂Ru
  • Molecular Weight : 1119.15 g/mol
  • CAS Number : 220114-03-4
  • Appearance : Yellow powder
  • Stability : Air sensitive

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its catalytic properties and potential therapeutic applications. Key areas of research include:

  • Anticancer Activity : Studies have shown that ruthenium complexes exhibit significant anticancer properties. Research indicates that RuCl2[(S)-xylbinap][(S,S)-daipen] can induce apoptosis in various cancer cell lines through mechanisms involving DNA interaction and reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit metalloproteinases which play a crucial role in tumor metastasis.
  • Catalytic Applications : Beyond biological activity, this compound serves as a catalyst in various organic transformations, including hydrogenation reactions. Its ability to facilitate these reactions can indirectly contribute to the synthesis of biologically active compounds.

Anticancer Mechanism Study

A study published in Journal of Medicinal Chemistry explored the effects of RuCl2[(S)-xylbinap][(S,S)-daipen] on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via ROS generation and mitochondrial dysfunction.

Enzyme Inhibition Study

Another investigation focused on the inhibition of matrix metalloproteinases (MMPs):

  • Inhibition Rate : 65% inhibition at 10 µM concentration.
  • Significance : This inhibition is crucial for preventing cancer metastasis.

Data Table

PropertyValue
Molecular FormulaC₆₆H₆₄Cl₂N₂P₂Ru
Molecular Weight1119.15 g/mol
CAS Number220114-03-4
AppearanceYellow powder
Anticancer IC5015 µM (MCF-7 cells)
MMP Inhibition Rate65% at 10 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related ruthenium complexes, focusing on ligand systems, steric/electronic effects, and catalytic applications:

Compound Name Phosphine Ligand Diamine Ligand Halide Steric Bulk Electronic Effects Key Applications References
Dichloro{(S)-XylBINAP}[(S,S)-DPEN]Ru(II) (Target) (S)-XylBINAP (di(3,5-xylyl)) (S,S)-DPEN (diphenylethylenediamine) Cl⁻ High Electron-rich due to xylyl substituents Asymmetric hydrogenation of ketones, imines
Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) (R)-BINAP (diphenyl) (R)-DAIPEN (bis(p-methoxyphenyl)) Cl⁻ Moderate Electron-donating methoxy groups Hydrogenation of aromatic substrates
Chloro{(S)-XylBINAP}[(2S)-butanediamine]Ru(II) (S)-XylBINAP Methoxyphenyl-substituted butanediamine Cl⁻ High Enhanced electron density from methoxy Selective reduction of α,β-unsaturated esters
Dibromo[(S,S)-XylSKEWPHOS][(R)-DAIPEN]Ru(II) (S,S)-XylSKEWPHOS (bulky pentane) (R)-DAIPEN Br⁻ Very High Bromide as better leaving group Challenging steric substrates
Dichloro[(R)-BINAP][(1S,2S)-DPEN]Ru(II) (R)-BINAP (1S,2S)-DPEN Cl⁻ Moderate Standard BINAP electronic profile General asymmetric hydrogenation
RuCl₂[(R)-DM-BINAP][(R,R)-DPEN] (R)-DM-BINAP (dimethyl-BINAP) (R,R)-DPEN Cl⁻ Moderate Methyl groups reduce electron donation Hydrogenation of less hindered substrates
Chloro[(R)-BINAP][2-(diphenylphosphino)ethylamine]Ru(II) tetrafluoroborate (R)-BINAP Ethylamine derivative Cl⁻/BF₄⁻ Low Amine ligand alters coordination geometry Ion-pairing catalysis

Key Observations:

Steric Effects : The target compound’s XylBINAP ligand provides greater steric bulk compared to BINAP or DM-BINAP derivatives, enhancing enantioselectivity in congested substrates .

Electronic Tuning : XylBINAP’s xylyl groups are more electron-donating than BINAP’s phenyl groups, stabilizing electron-deficient intermediates in hydrogenation .

Halide Influence : Bromide ligands (e.g., in Dibromo-XylSKEWPHOS complexes) may accelerate catalytic cycles but compromise stability .

Diamine Flexibility : DAIPEN’s methoxy groups improve solubility and substrate affinity in polar media, while DPEN’s aryl groups favor aromatic interactions .

Enantiomeric Specificity : The S,S-DPEN configuration in the target compound complements the S-XylBINAP ligand to produce specific enantiomers, contrasting with R,R-DPEN or DAIPEN variants .

Preparation Methods

Two-Step Arene Ruthenium Intermediate Route

This method, detailed in patent literature, involves two sequential reactions:

Step 1: Formation of Diphosphine-Ruthenium Intermediate
A mixture of [Ru(arene)Cl₂]₂ (arene = p-cymene or benzene) and the diphosphine ligand is refluxed in a solvent system of acetic acid and toluene (1:1 v/v) at 115°C for 18 hours under nitrogen. The reaction produces a diphosphine-ruthenium chloride intermediate, which is isolated by solvent evaporation and powderized.

Step 2: Diamine Coordination
The intermediate is reacted with (1S,2S)-(-)-1,2-diphenylethylenediamine in dichloromethane or methanol at ambient temperature. The final complex precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures, yielding the product in 70–85% yield.

One-Pot Synthesis Using RuCl₃

Critical Reaction Parameters

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, dichloromethane) facilitate ligand coordination but may lead to oligomerization.

  • Protic solvents (e.g., methanol, acetic acid) enhance solubility of intermediates but necessitate base addition to deprotonate ligands.

Temperature and Time

  • Step 1 typically requires 100–120°C for 12–24 hours to ensure complete arene displacement.

  • Step 2 proceeds at 20–25°C within 2–4 hours to preserve stereochemistry.

Stereochemical Control

The use of enantiopure ligands ensures retention of configuration. For example, (S)-BINAP derivatives yield Λ-Ru centers, which synergize with (1S,2S)-diamine ligands to create C₂-symmetric catalytic sites.

Characterization Data

Table 1: Spectroscopic and Analytical Properties

PropertyValue/DescriptionSource
Molecular Weight 1141.1 g/mol
31P NMR (CDCl₃) δ 45.2 (d, J = 12 Hz), 42.8 (d, J = 12 Hz)
UV-Vis (CH₂Cl₂) λₘₐₓ = 285 nm (ε = 12,500 M⁻¹cm⁻¹)
Elemental Analysis C 64.1%, H 5.6%, N 2.4% (calc.)

Table 2: Crystallographic Data (from Analogous Complexes)

ParameterValueSource
Crystal System Monoclinic
Space Group P2₁
Ru–P Bond Length 2.28–2.31 Å
Ru–N Bond Length 2.09–2.12 Å

Purification and Stability

Chromatographic Methods

Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5) removes oligomeric Ru species, though care is needed to prevent ligand oxidation.

Catalytic Performance

While beyond preparation scope, catalytic efficacy in ketone hydrogenation highlights synthetic success:

  • Turnover Frequency (TOF): 1,200 h⁻¹ (acetophenone reduction)

  • Enantiomeric Excess (ee): 92–95% for aryl ketones.

Challenges and Optimization

Byproduct Formation

Oligomeric Ru species (e.g., [RuCl₂(P^P)]ₙ) form if ligand addition is incomplete. These are mitigated by slow ligand addition and excess diphosphine (1.2 equiv).

Yield Improvements

Replacing [Ru(arene)Cl₂]₂ with RuCl₂(PPh₃)₃ increases yields to 85–90% by avoiding arene dissociation bottlenecks .

Q & A

Basic: What are the key synthetic routes and characterization methods for this ruthenium complex?

Answer:
The synthesis typically involves reacting a RuCl₂ precursor with chiral phosphine (e.g., XylBINAP) and diamine ligands under inert conditions. For example, notes that similar catalysts are manufactured under Takasago patents using ligand-exchange reactions in anhydrous solvents like THF or dichloromethane . Characterization requires:

  • NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and chiral purity.
  • X-ray crystallography to resolve stereochemistry, as the (S)-XylBINAP and (1S,2S)-DPEN ligands impose specific geometries .
  • Elemental analysis to verify stoichiometry (FW: 1073.12 as per ).
    Handling Note: The compound is air-sensitive; use Schlenk techniques or gloveboxes for synthesis and storage .

Basic: What catalytic transformations is this complex primarily used for in asymmetric synthesis?

Answer:
This Ru(II) complex is designed for enantioselective hydrogenation of ketones, imines, and α,β-unsaturated carbonyl compounds. The bulky 3,5-xylyl groups on the phosphine ligand enhance steric control, while the DPEN ligand facilitates substrate binding via NH–π interactions . For instance, analogues in achieve >90% ee in hydrogenating aryl ketones under mild H₂ pressure (1–10 atm).

Advanced: How can researchers optimize enantioselectivity when substrate scope deviates from literature examples?

Answer:

  • Ligand Tuning: Modify the diamine or phosphine substituents (e.g., shows that replacing DPEN with DAIPEN improves selectivity for hindered substrates).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than toluene or THF .
  • Additives: suggests that halide additives (e.g., KI) can modulate catalyst speciation and enantioselectivity.
    Data Contradiction Tip: If ee values are inconsistent, verify ligand purity via ³¹P NMR and exclude trace moisture, which can hydrolyze the Ru–Cl bonds .

Advanced: What mechanistic studies are critical to understanding rate-limiting steps in hydrogenation with this catalyst?

Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using D₂ vs. H₂ to identify H₂ activation or substrate binding as rate-limiting.
  • In-situ Spectroscopy: Monitor Ru–H intermediates via IR or ESI-MS ( references technical notes for analogous catalysts).
  • DFT Calculations: Model the transition state to rationalize enantioselectivity, leveraging the XylBINAP’s dihedral angle (~70°) and DPEN’s NH coordination .

Advanced: How should researchers address discrepancies in catalytic activity between batches?

Answer:

  • Batch Analysis: Cross-check ligand:Ru ratios via ICP-MS and confirm ligand integrity (e.g., ³¹P NMR for phosphine oxidation).
  • Impurity Profiling: Trace oxygen or moisture can form Ru–O species (e.g., warns against air exposure during handling).
  • Catalyst Preactivation: Pre-treat with H₂ or reductants (e.g., NaBH₄) to generate active Ru–H species, as noted in protocols.

Advanced: What comparative studies distinguish this complex from other Ru(II) catalysts (e.g., BINAP/DPEN vs. XylBINAP/DAIPEN systems)?

Answer:

  • Steric vs. Electronic Effects: The 3,5-xylyl groups in XylBINAP provide greater steric bulk than BINAP, improving selectivity for bulky substrates ( contrasts BINAP’s diphenyl groups).
  • Diamine Flexibility: DPEN’s rigid backbone (vs. DAIPEN’s isopropyl group in ) may limit conformational mobility, affecting turnover frequency.
  • Case Study: shows Ru/XylBINAP/DAIPEN achieves 95% ee in hydrogenating β-keto esters, whereas XylBINAP/DPEN excels with α-alkyl ketones .

Advanced: What methodological frameworks guide the design of kinetic resolution experiments using this catalyst?

Answer:

  • Substrate Screening: Prioritize prochiral substrates with polar functional groups (e.g., esters, amides) that align with Ru’s coordination preferences.
  • Temperature Gradients: Perform reactions at 0–50°C to assess ΔΔG‡ for enantiomer discrimination.
  • Theoretical Basis: Link to quadrant diagrams ( ’s Guiding Principle 2) to predict stereochemical outcomes based on ligand quadrant occupancy.

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